molecular formula C20H30N2O2 B14952014 (2E)-2-(acetylamino)-N-nonyl-3-phenylprop-2-enamide

(2E)-2-(acetylamino)-N-nonyl-3-phenylprop-2-enamide

Cat. No.: B14952014
M. Wt: 330.5 g/mol
InChI Key: VDMPLBIRYRBRKJ-KNTRCKAVSA-N
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Description

(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes an acetylamino group, a nonyl chain, and a phenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the amine group using acetic anhydride under mild conditions.

    Attachment of the Nonyl Chain: The nonyl chain is attached through a nucleophilic substitution reaction, where a nonyl halide reacts with the amine group.

    Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

Industrial Production Methods

Industrial production of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nonyl chain, where halides or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nonyl halides, benzene, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(ACETYLAMINO)-N-DECYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a decyl chain instead of a nonyl chain.

    (E)-2-(ACETYLAMINO)-N-OCTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with an octyl chain instead of a nonyl chain.

    (E)-2-(ACETYLAMINO)-N-HEPTYL-3-PHENYL-2-PROPENAMIDE: Similar structure with a heptyl chain instead of a nonyl chain.

Uniqueness

(E)-2-(ACETYLAMINO)-N-NONYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties. Its nonyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(E)-2-acetamido-N-nonyl-3-phenylprop-2-enamide

InChI

InChI=1S/C20H30N2O2/c1-3-4-5-6-7-8-12-15-21-20(24)19(22-17(2)23)16-18-13-10-9-11-14-18/h9-11,13-14,16H,3-8,12,15H2,1-2H3,(H,21,24)(H,22,23)/b19-16+

InChI Key

VDMPLBIRYRBRKJ-KNTRCKAVSA-N

Isomeric SMILES

CCCCCCCCCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C

Canonical SMILES

CCCCCCCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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